N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a heterocyclic thioacetamide derivative featuring a pyrazolo[3,4-d]pyridazine core substituted with 4-fluorophenyl and methyl groups. The thioacetamide bridge links this core to a 5-chloro-2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-12-16-10-24-28(15-6-4-14(23)5-7-15)20(16)21(27-26-12)31-11-19(29)25-17-9-13(22)3-8-18(17)30-2/h3-10H,11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCURTSMDIGFTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxicity data, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClFNOS
- Molecular Weight : 458.9 g/mol
- CAS Number : 863457-75-4
The structure features a chloro and methoxy group on the phenyl ring, which may influence its biological activity through electronic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity can be assessed using various cancer cell lines:
| Cell Line | IC (µM) | Reference Compound | IC Reference (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 10.39 | Doxorubicin | 19.35 |
| HCT-116 (Colon) | 6.90 | Doxorubicin | 11.26 |
| A549 (Lung) | Data not available | Doxorubicin | 23.47 |
The compound demonstrated significant cytotoxicity against the MCF-7 and HCT-116 cell lines, with IC values lower than that of doxorubicin, a standard chemotherapeutic agent .
The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances its potency by stabilizing reactive intermediates or influencing receptor binding affinities.
Structure-Activity Relationship (SAR)
Research indicates that substituents on the phenyl and pyrazolo[3,4-d]pyridazine moieties significantly affect biological activity:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents generally exhibit higher cytotoxicity.
- Substituent Positioning : The position of substituents on the phenyl ring can alter the compound's interaction with biological targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:
- Study on Thiazolopyridazine Derivatives : This study compared various derivatives to identify those with superior anticancer properties. Results indicated that specific modifications led to enhanced activity against multiple cancer cell lines .
- Lead Optimization Studies : Research focusing on optimizing lead compounds for anti-trypanosomal activity revealed that structural modifications could significantly improve both potency and pharmacokinetic profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thioacetamide derivatives with heterocyclic cores. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
(i) Impact of Core Heterocycle
- 1,2,4-Triazole (CAS: 566188-43-0) : The triazole core enables diverse hydrogen-bonding interactions, making it suitable for antimicrobial applications .
(ii) Substituent Effects
- Chloro and Methoxy Groups: The 5-chloro-2-methoxyphenyl moiety in the target compound likely increases membrane permeability compared to non-halogenated analogs .
Limitations and Data Gaps
- Physical properties (e.g., melting point, solubility) and biological activity data for the target compound are unavailable in the provided evidence, mirroring gaps in analogs like CAS: 899759-80-9 .
- Comparative pharmacokinetic studies between pyridazine and triazole derivatives are needed to validate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
